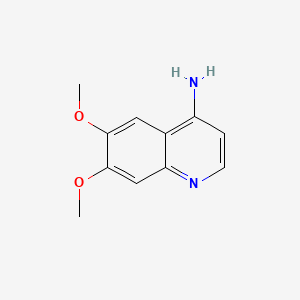

Amiquinsin

Description

See also: Amiquinsin Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYGOXJMRZJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158613 | |

| Record name | Amiquinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-92-8 | |

| Record name | Amiquinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiquinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amikacin sulfate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Amikacin Sulfate

Introduction

Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2][3] It is a broad-spectrum antibiotic primarily effective against severe infections caused by Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin and tobramycin.[4][5] Its bactericidal action stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of amikacin sulfate, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Amikacin is structurally characterized as an amino cyclitol glycoside. It is kanamycin A that has been acylated at the N-1 position of the central 2-deoxystreptamine ring with a 4-amino-2-hydroxybutyryl group. This modification sterically hinders the enzymatic inactivation that can occur with other aminoglycosides, broadening its spectrum of activity. The molecule contains four primary and one secondary amino groups, which are positively charged at physiological pH, and numerous hydroxyl groups that contribute to its hydrophilicity. Amikacin sulfate is the disulfate salt, formed by combining amikacin with two molar equivalents of sulfuric acid.

-

IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

-

Synonyms: Amikacin disulfate, BB-K8

Physicochemical Properties

Amikacin sulfate is a white to yellowish-white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₂H₄₇N₅O₂₁S₂ (as disulfate salt) | |

| Molecular Weight | 781.76 g/mol | |

| Melting Point | 201-230 °C (with decomposition) | |

| Solubility | Very soluble in water; Soluble at 50 mg/mL in water; Practically insoluble in ethanol, acetone, and DMSO. | |

| pH (1% solution) | 2.0 - 4.0 | |

| pH (10% solution) | 6.0 - 7.5 | |

| pKa | Strongest Acidic: 12.1; Strongest Basic: 9.79; Apparent pKa: 8.1 | |

| Optical Rotation [α]D | +76° to +84° (c=1, water) |

Mechanism of Action

Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process begins with the active transport of the drug across the bacterial cell membrane, a step that is oxygen-dependent. Once inside the cytoplasm, amikacin irreversibly binds to the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the formation of the translation initiation complex and causes a misreading of the mRNA template. The result is the production of nonfunctional or toxic proteins and the premature termination of translation, which disrupts the bacterial cell membrane and leads to cell death.

Caption: Mechanism of action of Amikacin Sulfate in bacteria.

Experimental Protocols

Identification by Thin-Layer Chromatography (TLC)

This protocol is used to confirm the identity of amikacin sulfate by comparing its retention factor (Rf) to that of a reference standard.

-

Materials:

-

Silica gel TLC plates

-

Amikacin Sulfate sample and Reference Standard

-

Developing solvent: A mixture of water, ammonia water (28%), methanol, and tetrahydrofuran (1:1:1:1 v/v/v/v)

-

Visualization reagent: Ninhydrin-citric acid-acetic acid TS

-

Micropipette (2 µL)

-

Developing chamber

-

Heating plate or oven (100°C)

-

-

Methodology:

-

Sample Preparation: Dissolve 0.10 g of Amikacin Sulfate in 4 mL of water to create the sample solution. Prepare a standard solution by diluting 1 mL of the sample solution to 100 mL with water.

-

Spotting: Spot 2 µL each of the sample solution and the standard solution onto a silica gel TLC plate.

-

Development: Place the plate in a developing chamber containing the developing solvent. Allow the solvent front to travel approximately 10 cm up the plate.

-

Drying: Remove the plate from the chamber and air-dry completely.

-

Visualization: Spray the plate evenly with the ninhydrin-citric acid-acetic acid TS reagent.

-

Heating: Heat the plate at 100°C for 10 minutes. The principal spot from the sample solution should exhibit a red-purple color and have the same Rf value as the principal spot from the standard solution.

-

Quantitative Determination by Spectrophotometry

This method quantifies amikacin sulfate after derivatization with vanillin, which imparts a chromophore to the otherwise non-UV-absorbing molecule.

-

Materials:

-

UV-Vis Spectrophotometer

-

Amikacin Sulfate sample and Reference Standard

-

Vanillin reagent

-

Borate buffer (pH 12)

-

Water bath (95°C)

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of Amikacin Sulfate at concentrations ranging from 10-50 µg/mL.

-

Derivatization: To a fixed volume of each standard and sample solution, add a specific volume of vanillin reagent and borate buffer (pH 12).

-

Heating: Heat the mixtures in a water bath at 95°C for 15 minutes to allow for stable derivative formation.

-

Measurement: After cooling, measure the absorbance of the resulting yellow-colored product at the wavelength of maximum absorption (λmax), which is approximately 400 nm.

-

Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve. The method should demonstrate linearity with a high coefficient of determination (r² > 0.999).

-

Caption: Workflow for quantitative analysis of Amikacin Sulfate.

Purity Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a rapid, reagent-free method for the simultaneous quantification of the amikacin base and the sulfate counter-ion in parenteral formulations.

-

Materials:

-

FTIR Spectrometer

-

Continuous Flow System (CFS)

-

Amikacin Sulfate sample and Reference Standard

-

Deionized water

-

-

Methodology:

-

System Setup: Configure the FTIR spectrometer with a continuous flow system. Use water as the background reference.

-

Standard Preparation: Prepare a series of aqueous standard solutions of Amikacin Sulfate with concentrations ranging from approximately 7.7 to 77.0 mg/mL.

-

Spectral Acquisition: Record the mid-IR spectra for each standard and sample solution. Amikacin sulfate exhibits characteristic absorption bands in the fingerprint region (e.g., a broad, intense band at 1220–938 cm⁻¹ with a maximum around 1100 cm⁻¹).

-

Data Processing: Apply a first-order derivative to the spectra to resolve overlapping peaks and establish a baseline.

-

Quantification: Create a calibration curve by plotting the corrected peak area of the first-order derivative against the concentration of the standards. A linear regression with a correlation coefficient >0.999 is expected.

-

Analysis: Determine the concentration of the amikacin base and sulfate counter-ion in the unknown samples by interpolating their spectral data on the calibration curve.

-

References

Amikacin's Assault on the Bacterial Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical tool in the arsenal against severe Gram-negative bacterial infections, particularly those caused by multidrug-resistant strains. Its efficacy stems from its targeted disruption of bacterial protein synthesis, a fundamental process for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning amikacin's mode of action on the bacterial ribosome. We delve into the specific binding interactions within the 30S ribosomal subunit, the subsequent interference with mRNA translation, and the resulting bactericidal effects. Furthermore, this guide outlines detailed experimental protocols for key assays used to investigate these interactions and presents quantitative data on amikacin's activity. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this crucial antibiotic's function.

Introduction

The ever-present threat of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of our most potent antibacterial agents. Amikacin, a derivative of kanamycin A, was specifically designed to overcome enzymatic inactivation by many common aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance to this class of antibiotics[1]. Its broad spectrum of activity and retained potency against many resistant isolates underscore its continued clinical importance.

This guide will explore the intricate details of how amikacin targets and inhibits the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, amikacin induces a cascade of events that ultimately prove fatal to the bacterium[2][3].

Mechanism of Action: A Multi-faceted Inhibition of Protein Synthesis

Amikacin's bactericidal activity is a direct consequence of its high-affinity binding to the bacterial ribosome, leading to a multifaceted disruption of protein synthesis.

Binding to the 30S Ribosomal Subunit

The primary target of amikacin is the 30S ribosomal subunit[2][3]. Specifically, it binds to the A-site, the decoding center of the ribosome, which is a highly conserved region of the 16S rRNA. This binding is characterized by specific molecular interactions between the amikacin molecule and the rRNA nucleotides.

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that amikacin, like other 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, settles into a pocket within helix 44 (h44) of the 16S rRNA. The unique L-amino-α-hydroxybutyryl (L-HABA) side chain of amikacin, attached to the N1 position of the 2-DOS ring, plays a crucial role in its enhanced activity and ability to evade some resistance mechanisms. This side chain forms additional hydrogen bonds with nucleotides of the A-site, such as C1496 and G1497, which contributes to a higher binding affinity compared to its parent compound, kanamycin.

dot

References

Amikacin's In Vitro Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical tool in the arsenal against serious bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1][2] Its unique chemical structure, a derivative of kanamycin A, confers resistance to many aminoglycoside-modifying enzymes (AMEs) that inactivate other members of this class.[3] This guide provides an in-depth overview of the in vitro spectrum of activity of amikacin, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and resistance pathways.

In Vitro Antimicrobial Activity

The in vitro potency of amikacin is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall activity of an antimicrobial agent against a specific bacterial population.

Gram-Negative Bacteria

Amikacin demonstrates excellent in vitro activity against a broad range of Gram-negative bacilli, including many isolates resistant to other aminoglycosides like gentamicin and tobramycin.[1][4] It is particularly potent against members of the Enterobacteriaceae family and other clinically significant non-fermenting Gram-negative bacteria.

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 188 | 2 | >256 | |

| Klebsiella pneumoniae | 186 | - | - | |

| Pseudomonas aeruginosa | 112 | 2 | 8 | |

| Acinetobacter baumannii | - | - | - |

Note: MIC values can vary based on geographic location and the prevalence of local resistance mechanisms.

Gram-Positive Bacteria

The activity of amikacin against Gram-positive bacteria is more limited. While it shows some activity against Staphylococcus species, it is generally not the preferred treatment for infections caused by these organisms. It has no clinically significant activity against Enterococcus species.

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Staphylococcus aureus | - | - | - | |

| Enterococcus spp. | - | 0 | 0 |

Mycobacteria

Amikacin is an important component of multi-drug regimens for the treatment of infections caused by both Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM).

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Mycobacterium tuberculosis | - | - | - | |

| Mycobacterium avium complex | - | - | - | |

| Mycobacterium abscessus | - | - | - |

Experimental Protocols for Susceptibility Testing

Accurate determination of amikacin susceptibility is crucial for guiding clinical therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Principle: Serial twofold dilutions of amikacin are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of amikacin that inhibits visible growth.

Detailed Methodology:

-

Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin of known concentration in a suitable solvent.

-

Preparation of Microtiter Plates: Using sterile cation-adjusted Mueller-Hinton broth (CAMHB), perform serial twofold dilutions of the amikacin stock solution in the wells of a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of amikacin at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified amount of amikacin (typically 30 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to amikacin, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to determine if the organism is susceptible, intermediate, or resistant.

Detailed Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

-

Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure an even distribution of the inoculum.

-

Application of Amikacin Disk: Using sterile forceps, place an amikacin disk (30 µg) on the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper. The zone size is then interpreted as susceptible, intermediate, or resistant according to the breakpoints provided by the CLSI.

Mechanism of Action and Resistance Pathways

Mechanism of Action

Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with protein synthesis in two primary ways: it blocks the initiation of protein synthesis and it causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.

Caption: Amikacin's mechanism of action involves uptake into the bacterial cell and binding to the 30S ribosomal subunit, leading to inhibition of protein synthesis and ultimately cell death.

Mechanisms of Resistance

The primary mechanism of resistance to amikacin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). The most common AME that confers resistance to amikacin is aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. This enzyme acetylates amikacin, preventing it from binding to the ribosome. Another mechanism of resistance involves mutations in the 16S rRNA, the target site of amikacin on the 30S ribosomal subunit, which reduces the binding affinity of the drug.

Caption: Bacterial resistance to amikacin primarily occurs through enzymatic modification of the drug or alteration of its ribosomal target site.

References

Pharmacokinetics and Pharmacodynamics of Amikacin in Research Models: A Technical Guide

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, renowned for its broad-spectrum activity against serious Gram-negative bacterial infections, including those caused by strains resistant to other aminoglycosides like gentamicin and tobramycin.[1][2] Its clinical utility is particularly notable against Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae.[2] For researchers and drug development professionals, a comprehensive understanding of amikacin's behavior in preclinical models is fundamental for designing translational studies, optimizing dosing regimens, and developing novel therapeutic strategies. This guide provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of amikacin, detailing its mechanism of action, data from key research models, experimental protocols, and mechanisms of resistance.

Mechanism of Action

Amikacin exerts its bactericidal effect by disrupting bacterial protein synthesis. The process begins with the drug's entry into the bacterial cell, after which it irreversibly binds to the 16S rRNA and associated S12 protein of the 30S ribosomal subunit.[3][4] This binding interferes with the ribosome's function in two primary ways: it blocks the formation of the initiation complex and causes a misreading of the mRNA template during translation. The incorporation of incorrect amino acids leads to the synthesis of non-functional or toxic proteins, culminating in the disruption of the cell membrane and bacterial cell death.

Pharmacokinetics in Research Models

The pharmacokinetic profile of amikacin is characterized by concentration-dependent activity and a notable post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC). Studies across various animal models have established that its kinetics are generally linear over therapeutic dose ranges.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of amikacin observed in different preclinical research models.

| Research Model | Dose & Route | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings | Citation(s) |

| Immune-competent Mouse (Bloodstream & Lung Infection) | 1.37, 13.7, 137 mg/kg (SC) | ~24–32 min | 9.93 mL/h | - | PK was linear with mono-exponential decline. | |

| Micropig | - | 1.88 h | 2.15 mL/min/kg | - | PK parameters were similar to those observed in humans. | |

| Sprague-Dawley Rat | 100 or 500 mg/kg (SC) | - | - | - | Drug exposure (AUC) was not directly proportional to the dose increase. | |

| Rabbit (P. aeruginosa sepsis model) | 10 mg/kg or 20 mg/kg (IM) | - | - | - | The higher dose resulted in faster bacterial killing and longer persistence in the blood. |

Experimental Protocols for Pharmacokinetic Assessment

Detailed and rigorous experimental design is crucial for accurately characterizing the PK profile of amikacin.

Protocol 1: Murine Pharmacokinetic Study in Infection Models

-

Animal Model: Immune-competent mice with induced bloodstream or lung infections (e.g., Acinetobacter baumannii).

-

Dosing: Administer single subcutaneous (SC) doses of amikacin across a range (e.g., 1.37, 13.7, and 137 mg/kg) to different cohorts of mice.

-

Sample Collection: At predefined time points post-dosing, collect samples using destructive sampling (one time point per mouse).

-

Blood: Collect at least 500 µL of blood via cardiac puncture into heparinized tubes.

-

Bronchoalveolar Lavage (BAL) Fluid: For lung infection models, lavage the lungs with 1 mL of PBS via the trachea.

-

-

Sample Processing: Immediately place samples on ice. Centrifuge blood to separate plasma. Store all plasma and BAL samples at -80°C until analysis.

-

Bioanalysis: Quantify amikacin concentrations in plasma and BAL fluid using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The linear range for assays should cover expected concentrations (e.g., 0.25–250 mg/L in plasma).

-

Data Analysis: Use population pharmacokinetic modeling software (e.g., NONMEM) to fit the concentration-time data to a compartmental model (e.g., a one-compartment model with linear elimination) to estimate PK parameters like clearance, volume of distribution, and half-life.

References

An In-depth Technical Guide to Amikacin Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a critical therapeutic agent for treating severe Gram-negative bacterial infections. Derived from kanamycin A, its structure is modified to resist many aminoglycoside-modifying enzymes, broadening its spectrum of activity.[1] However, the efficacy and safety of amikacin can be compromised by its degradation, which can occur through various enzymatic and chemical pathways. Understanding these degradation mechanisms and the resulting byproducts is paramount for ensuring drug stability, optimizing therapeutic outcomes, and assessing potential toxicity. This technical guide provides a comprehensive overview of the known degradation pathways of amikacin, the chemical nature of its byproducts, and the experimental methodologies used for their characterization.

Enzymatic Degradation Pathways

The primary mechanism of amikacin degradation in a biological context is enzymatic modification by bacteria, which is a major contributor to antibiotic resistance. These modifications alter the structure of amikacin, preventing it from binding to its target, the 30S ribosomal subunit.[2] The main classes of enzymes involved are Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs).

1.1. Aminoglycoside Acetyltransferases (AACs)

AACs catalyze the transfer of an acetyl group from acetyl-CoA to one of the amino groups of amikacin. The most clinically significant enzyme for amikacin resistance is AAC(6'), which acetylates the 6'-amino group.[3][4] This modification sterically hinders the binding of the antibiotic to the ribosomal target.

1.2. Aminoglycoside Phosphotransferases (APHs)

APHs mediate the ATP-dependent phosphorylation of hydroxyl groups on the amikacin molecule. While amikacin is generally resistant to many APHs, some enzymes can still modify it, albeit less commonly than AAC(6').

1.3. Aminoglycoside Nucleotidyltransferases (ANTs)

ANTs, also known as adenylyltransferases, catalyze the transfer of an adenylyl group from ATP to hydroxyl groups of amikacin. This modification also leads to a loss of antibacterial activity.

Figure 1: Enzymatic degradation pathways of amikacin by bacterial enzymes.

Chemical Degradation Pathways (Forced Degradation)

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and heat.

2.1. Hydrolytic Degradation

Amikacin is susceptible to degradation under both acidic and alkaline conditions.

-

Acidic Hydrolysis: Under strong acidic conditions, the glycosidic bonds of amikacin can be cleaved, leading to the separation of the constituent amino sugars and the 2-deoxystreptamine core.

-

Alkaline Hydrolysis: In the presence of a strong base, the amide bond linking the L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA) side chain to the 2-deoxystreptamine moiety can be hydrolyzed. This results in the formation of kanamycin A and L-AHBA.[5]

2.2. Oxidative Degradation

Oxidation, typically induced by agents like hydrogen peroxide, can lead to the modification of various functional groups on the amikacin molecule. The primary and secondary amino groups are particularly susceptible to oxidation. While specific oxidative degradation products of amikacin are not extensively characterized in the public literature, it is known that oxidation can lead to a complete loss of the parent drug peak in chromatographic analysis.

2.3. Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation of amikacin. The energy from the light can lead to the formation of reactive species and subsequent cleavage of bonds within the molecule. The extent of degradation is dependent on the wavelength and intensity of the light source.

2.4. Thermal Degradation

Amikacin in solid form is relatively stable to dry heat. However, in solution, elevated temperatures can accelerate hydrolytic and other degradation reactions.

References

- 1. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

In Vitro Antibacterial Activity of Amikacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical agent in the management of serious infections caused by multidrug-resistant bacteria, particularly Gram-negative pathogens. Derived from kanamycin A, its structural modification provides resistance to many aminoglycoside-modifying enzymes, conferring a broader spectrum of activity. This technical guide provides an in-depth overview of the in vitro antibacterial activity of amikacin, focusing on its mechanism of action, spectrum of activity, mechanisms of resistance, and synergistic potential. Detailed experimental protocols for key assessment methodologies are provided, alongside quantitative data and visual representations of cellular and experimental pathways to support research and development efforts.

Mechanism of Action

Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction, specifically with the 16S rRNA and the S12 protein within the A-site, interferes with protein synthesis through several mechanisms: it blocks the formation of the initiation complex, causes misreading of the mRNA codon, and leads to the production of truncated or nonfunctional proteins.[1][2] This disruption of protein synthesis ultimately compromises the integrity of the bacterial cell membrane, leading to cell death. The L-hydroxyaminobutyroyl amide (L-HABA) moiety attached to the N-1 position of the deoxystreptamine ring sterically hinders the binding of many aminoglycoside-modifying enzymes, which is key to amikacin's expanded spectrum of activity compared to other aminoglycosides.[2]

Spectrum of Antibacterial Activity

Amikacin demonstrates potent activity primarily against a wide range of aerobic Gram-negative bacteria. It is particularly valuable for its activity against species that have developed resistance to other aminoglycosides like gentamicin and tobramycin. Its activity against Gram-positive organisms is more limited, but it can be effective, especially in combination with other agents.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of amikacin against key bacterial pathogens, presenting Minimum Inhibitory Concentration (MIC) ranges, as well as MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of Amikacin against Pseudomonas aeruginosa

| Geographic Region/Study | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |

| USA (INFORM, 2012-2015) | 7,452 | - | 2 | 8 | 97.0 (CLSI) / 93.0 (EUCAST) |

| China (2015-2016) | - | - | - | - | 91.1 |

| Egypt (MDR isolates) | - | - | 8 | 256 | - |

| Japan | 16 | 0.25 - 48 | - | - | - |

Table 2: In Vitro Activity of Amikacin against Klebsiella pneumoniae

| Geographic Region/Study | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |

| China (2015-2016) | 186 | - | - | - | 83.7 |

| China (ESBL-producing) | 45 | - | - | - | 71.1 |

| Carbapenem-Resistant (CRKp) | 84 | 0.125 - 8 | 1 | 4 | - |

| Heteroresistant Strains | 155 | 2 - 32 | - | - | - |

Table 3: In Vitro Activity of Amikacin against Acinetobacter baumannii

| Geographic Region/Study | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |

| China (MDR, 2015-2016) | - | - | - | - | 30.5 (All) / 17.3 (MDR) |

| USA & Europe (2018-2020) | 15 | 1 - >128 | - | - | - |

| Multi-drug Resistant | - | 2 - 1024 | - | - | 68.5 (Resistant) |

Table 4: In Vitro Activity of Amikacin against Staphylococcus aureus

| Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| MRSA (Equine) | 35 | 2 - >256 | 32 (Median) | - | Includes two isolates with MICs of 500 µg/mL. |

| MSSA & MRSA | 7 | 4 - 64 | - | - | Tested to cover 99% of clinically encountered MICs. |

| ATCC 29213 (QC Strain) | - | 1 - 4 | - | - | Quality control reference range. |

| Planktonic | 1 | 0.5 - 1 | - | - | Susceptible strain. |

Mechanisms of Resistance

Bacterial resistance to amikacin, though less common than for other aminoglycosides, is a significant clinical concern. The primary mechanisms include enzymatic modification, altered drug uptake, and modification of the ribosomal target site.

-

Enzymatic Inactivation: This is the most prevalent mechanism of resistance. Bacteria acquire genes encoding aminoglycoside-modifying enzymes (AMEs), which inactivate the drug. These enzymes include:

-

Aminoglycoside Acetyltransferases (AACs): The AAC(6')-Ib enzyme is the most common cause of clinical resistance to amikacin, catalyzing the acetylation of the drug.

-

Aminoglycoside Phosphotransferases (APHs): The APH(3')-VI enzyme can also confer resistance by phosphorylating amikacin.

-

Aminoglycoside Nucleotidyltransferases (ANTs): These are less common for amikacin inactivation.

-

-

Reduced Uptake/Efflux: Decreased permeability of the bacterial outer membrane or active efflux of the drug can reduce the intracellular concentration of amikacin, leading to resistance.

-

Target Site Modification: Mutations in the 16S rRNA gene can alter the binding site of amikacin on the 30S ribosome, reducing its affinity and efficacy.

Synergistic Activity

Amikacin is frequently used in combination with other antibiotics, particularly β-lactams, to achieve synergistic bactericidal activity. This is especially important for treating severe infections and overcoming resistance. Synergy is often observed because β-lactams can damage the bacterial cell wall, facilitating the uptake of amikacin to its intracellular target.

Table 5: Summary of In Vitro Synergy Studies with Amikacin

| Combination Agent | Target Organism(s) | Method | Key Findings | FIC Index / % Synergy |

| Imipenem | P. aeruginosa | Checkerboard | Synergistic activity against resistant isolates. | FIC Index: 0.01 - 0.4 |

| Meropenem | A. baumannii | Time-Kill | No bactericidal impact on intermediate and resistant isolates. | - |

| Piperacillin | P. aeruginosa | Disc Diffusion | Synergistic effect observed against piperacillin-sensitive strains. | - |

| Vancomycin | S. aureus (planktonic) | Hollow Fiber Model | Synergistic effect, significantly reduced bacterial population. | - |

| Fosfomycin | K. pneumoniae (KPC) | Time-Kill | Bactericidal and synergistic against VIM-1 and OXA-48-producing strains. | - |

| Imipenem | Gram-Negative Bacteria | Checkerboard | Synergistic activity against MDR isolates. | FIC Index: 0.01 - 0.5 |

Experimental Protocols

Accurate and reproducible assessment of amikacin's in vitro activity is crucial. The following are standardized protocols for key experimental assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).

Objective: To determine the lowest concentration of amikacin that inhibits the visible growth of a microorganism.

Materials:

-

Amikacin powder (potency-adjusted)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile reservoirs and multichannel pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin at a concentration at least 10-fold higher than the highest concentration to be tested.

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the amikacin stock solution to the first well of a row and perform serial twofold dilutions across the plate.

-

-

Inoculum Preparation:

-

From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.

-

Inoculate the colonies into a tube of CAMHB and incubate at 35°C until the turbidity is equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of amikacin in a well that shows no visible growth.

Time-Kill Curve Assay

This assay provides data on the rate and extent of bactericidal activity of amikacin over time.

Objective: To assess the pharmacodynamics of amikacin by measuring the change in bacterial viability over a 24-hour period.

Materials:

-

Materials for MIC determination

-

Sterile culture tubes

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Timer

Procedure:

-

Preparation: Determine the MIC of amikacin for the test organism. Prepare tubes with CAMHB containing amikacin at various concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x MIC).

-

Inoculation: Prepare a starting inoculum of approximately 5 x 10⁵ CFU/mL and add it to each tube.

-

Sampling: At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove a 100 µL aliquot from each tube.

-

Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of the appropriate dilutions onto agar plates.

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies can be counted.

-

Data Analysis: Count the number of colonies (CFU) on each plate. Calculate the CFU/mL for each time point and concentration. Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.

Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between amikacin and a second antimicrobial agent.

Objective: To determine if the combination of two antibiotics results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

-

Materials for MIC determination

-

A second antibiotic of interest

Procedure:

-

Plate Setup: In a 96-well plate, prepare serial twofold dilutions of amikacin along the x-axis and the second antibiotic along the y-axis. This creates a grid of wells with varying concentrations of both drugs.

-

Controls: Include rows and columns with each antibiotic alone to redetermine their individual MICs under the assay conditions. Also include a growth control well.

-

Inoculation: Inoculate the plate with a bacterial suspension as described for the MIC assay (final concentration ~5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Data Analysis:

-

Read the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each well that shows no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Conclusion

Amikacin continues to be a potent and reliable antibiotic for the treatment of serious Gram-negative bacterial infections. Its unique chemical structure confers stability against many inactivating enzymes, preserving its efficacy against strains resistant to other aminoglycosides. Understanding its in vitro characteristics, including its spectrum of activity, mechanisms of resistance, and potential for synergy, is essential for its appropriate clinical use and for the development of new therapeutic strategies. The standardized protocols provided in this guide serve as a foundation for researchers to conduct consistent and comparable evaluations of amikacin's antibacterial properties.

References

Amikacin's Impact on Prokaryotic Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical tool in the arsenal against severe Gram-negative bacterial infections. Its efficacy is rooted in its ability to disrupt the intricate process of protein synthesis, a fundamental pillar of bacterial survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amikacin's activity. We will dissect its interaction with the prokaryotic ribosome, detail the downstream consequences of this binding, present quantitative data on its inhibitory effects, and outline key experimental protocols for its study. Furthermore, this guide will illustrate the cellular stress response pathways that bacteria initiate in response to the protein synthesis disruption caused by amikacin.

Core Mechanism of Action: Targeting the Ribosomal Decoding Center

Amikacin exerts its bactericidal effects by binding with high affinity to the bacterial 70S ribosome, specifically targeting the 30S small subunit. The primary binding site is located within the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA)[1][2][3][4]. This interaction is the linchpin of its antimicrobial activity.

The binding of amikacin induces a critical conformational change in the decoding center. Specifically, it forces two universally conserved adenine residues, A1492 and A1493, to flip out from their helical stack within the 16S rRNA[5]. This altered conformation mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred. By locking the A-site in this "on" state, amikacin severely compromises the ribosome's proofreading and fidelity functions.

This disruption manifests in two primary, concurrent inhibitory effects:

-

Induction of mRNA Mistranslation: The compromised proofreading capability leads to the frequent incorporation of incorrect amino acids into the growing polypeptide chain. The ribosome is tricked into accepting near-cognate aminoacyl-tRNAs, resulting in the synthesis of aberrant, non-functional, or toxic proteins.

-

Inhibition of Translocation: Amikacin also physically hinders the movement of the ribosome along the mRNA transcript, a process known as translocation. By stabilizing the tRNA in the A-site, it impedes the coordinated movement of tRNAs and mRNA, effectively stalling protein synthesis.

Recent studies have also revealed that amikacin can interfere with later stages of translation, including release factor-mediated termination and ribosome recycling. The unique L-4-amino-2-hydroxybutyryl (AHB) moiety attached to amikacin provides additional interactions with the rRNA, contributing to its potent inhibitory profile and its resilience against many aminoglycoside-modifying enzymes.

Quantitative Data on Amikacin's Inhibitory Activity

The potency of amikacin can be quantified through several key metrics, including Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and the inhibitory constant (Ki). These values provide a comparative measure of its effectiveness against different bacterial species and its direct impact on the translation machinery.

Table 1: Minimum Inhibitory Concentration (MIC) of Amikacin Against Key Gram-Negative Pathogens

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of isolates, respectively.

| Organism | Specimen Source | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Escherichia coli | Blood & Respiratory | 2 | 4 | 94.7 | |

| Klebsiella pneumoniae | Blood & Respiratory | 2 | >256 | 83.7 | |

| Pseudomonas aeruginosa | Blood & Respiratory | 4 | 16 | 91.1 | |

| Acinetobacter baumannii | Blood & Respiratory | 32 | >256 | 30.5 |

Data sourced from a 2018 study on clinical isolates from Chinese hospitals. Susceptibility is based on CLSI breakpoints.

Table 2: In Vitro Inhibition of Protein Synthesis

These values measure the direct inhibitory effect of the antibiotic on the process of translation in a cell-free system.

| Parameter | Value | Organism/System | Notes | Reference |

| Ki (Inhibitory Constant) | 125 nM | E. coli reconstituted translation system | Value for Arbekacin, a closely related aminoglycoside with the same active moiety as amikacin. | |

| IC50 (in vivo) | 135 µg/mL | E. coli | Measured in a strain expressing a resistance enzyme, representing the concentration to reduce culture OD600 by 50%. |

Cellular Stress Responses to Amikacin-Induced Mistranslation

The synthesis and accumulation of mistranslated proteins trigger several sophisticated stress response pathways in prokaryotes, as the cell attempts to mitigate the damage.

The Cpx Envelope Stress Response

A primary consequence of amikacin action is the mistranslation of membrane proteins. When these aberrant proteins are inserted into the bacterial inner membrane, they cause envelope stress. This activates the Cpx two-component system, a key signaling pathway for maintaining envelope integrity.

-

Sensing Stress: Misfolded membrane proteins activate the sensor kinase, CpxA.

-

Signal Transduction: Activated CpxA autophosphorylates and then transfers the phosphate group to its cognate response regulator, CpxR.

-

Regulatory Output: Phosphorylated CpxR (CpxR-P) acts as a transcription factor, upregulating genes whose products help to manage protein misfolding, such as the periplasmic protease DegP. This response is an attempt to clear the damaged proteins from the envelope.

The RpoH (σ32) Heat Shock Response

The accumulation of misfolded proteins in the cytoplasm is a potent inducer of the heat shock response, which is regulated by the alternative sigma factor RpoH (σ32).

-

Induction: Mistranslated cytosolic proteins titrate away DnaK/DnaJ/GrpE chaperones, which normally target RpoH for degradation by the FtsH protease.

-

Activation: The stabilized RpoH directs RNA polymerase to transcribe heat shock genes.

-

Response: This leads to the increased production of chaperones (e.g., GroEL/GroES, DnaK) that attempt to refold the aberrant proteins, and proteases that degrade them if they are beyond repair.

Experimental Protocols

Studying the effects of amikacin requires a variety of specialized biochemical and molecular biology techniques. Below are detailed methodologies for two key experimental approaches.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of amikacin on protein synthesis using a reconstituted cell-free translation system. The protocol is adapted from studies on arbekacin, a close amikacin analog.

Principle: A reconstituted E. coli translation system is programmed with an mRNA encoding a reporter protein (e.g., Green Fluorescent Protein, GFP). The rate of GFP synthesis is monitored over time via fluorescence in the presence of varying concentrations of amikacin. The concentration at which protein synthesis is inhibited by 50% (IC50 or Ki) can then be determined.

Methodology:

-

Preparation of Reaction Mixture:

-

All experiments should be performed in a HEPES-Polymix buffer (pH 7.5) at 37°C to mimic physiological conditions.

-

A typical buffer composition is: 5 mM HEPES, 95 mM KCl, 5 mM Mg(OAc)2, 5 mM NH4Cl, 0.5 mM CaCl2, 8 mM putrescine, 1 mM spermidine, and 1 mM DTT.

-

The mixture must contain all necessary components for translation:

-

70S ribosomes (e.g., 1 µM)

-

A full set of translation factors (IFs, EFs, RFs)

-

Bulk tRNA and a complete set of aminoacyl-tRNA synthetases

-

20 amino acids

-

An energy regeneration system (e.g., 10 mM phosphoenolpyruvate, 50 µg/mL pyruvate kinase, ATP, GTP).

-

-

-

Initiation of Reaction:

-

Prepare serial dilutions of amikacin in the reaction buffer.

-

Add the mRNA encoding the reporter protein (e.g., GFP+) to the reaction mixture.

-

Add the different concentrations of amikacin (and a no-drug control) to the reaction mixtures.

-

-

Data Acquisition:

-

Immediately place the reaction plate into a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence signal (e.g., Ex: 485 nm, Em: 520 nm for GFP) at regular intervals (e.g., every 5 minutes) for a period of 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each amikacin concentration.

-

Determine the initial rate of protein synthesis from the linear phase of each curve.

-

Plot the synthesis rates as a percentage of the no-drug control against the logarithm of the amikacin concentration.

-

Fit the data to a dose-response inhibition curve to calculate the Ki or IC50 value.

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a genome-wide snapshot of translation. It can reveal precisely where ribosomes are positioned on all mRNAs within a cell at the moment of harvesting, providing insight into how amikacin affects translation globally.

Principle: Bacterial cells are treated with amikacin, and translation is rapidly arrested. The cells are lysed, and total RNA is treated with RNase to digest any mRNA not protected by ribosomes. The resulting ribosome-protected fragments (RPFs or "footprints"), which are typically 20-30 nucleotides long, are isolated. These footprints are then converted into a cDNA library and subjected to deep sequencing.

Methodology:

-

Cell Culture and Treatment:

-

Grow bacterial cultures (e.g., E. coli) to mid-log phase.

-

Treat one culture with a specific concentration of amikacin for a defined period. Maintain an untreated control culture.

-

-

Rapid Harvesting and Lysis:

-

To preserve the in vivo state of ribosomes, rapidly harvest cells by directly flash-freezing the culture in liquid nitrogen. This avoids artifacts caused by slower methods like centrifugation.

-

Lyse the frozen cells, for example, by cryomilling (grinding the frozen cell pellet into a fine powder).

-

-

Nuclease Digestion:

-

Resuspend the lysed cell powder in a polysome buffer.

-

Treat the lysate with an optimized concentration of RNase I to digest all unprotected mRNA. The ribosomes will shield the mRNA fragments they are currently translating.

-

-

Monosome Isolation:

-

Stop the digestion and load the lysate onto a sucrose density gradient (e.g., 10-50%).

-

Separate the cellular components by ultracentrifugation. The 70S monosome fraction, containing the ribosome-mRNA complexes, is collected.

-

-

Footprint Extraction and Library Preparation:

-

Dissociate the ribosomes and extract the protected RNA fragments (RPFs).

-

Purify the RPFs, typically ranging from 20-30 nucleotides, using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Ligate adapters to the 3' end of the RPFs.

-

Perform reverse transcription to create a cDNA library.

-

Circularize and then amplify the cDNA library using PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library using a next-generation sequencing platform.

-

Align the resulting sequence reads to the bacterial genome or transcriptome.

-

The density of reads mapping to a particular gene corresponds to its translation level. The precise location of the reads reveals ribosome pausing sites and can quantify the effects of amikacin on translational efficiency and processivity across the entire genome.

-

Conclusion

Amikacin's mechanism of action is a multifaceted assault on prokaryotic protein synthesis. By binding to the ribosomal A-site, it simultaneously introduces errors into the genetic code and physically obstructs the progression of the ribosome. This dual-action leads to the production of toxic proteins and a halt in essential cellular processes, culminating in cell death. The resulting accumulation of misfolded proteins triggers robust cellular stress responses, providing further insight into bacterial physiology under antibiotic pressure. The experimental methodologies detailed herein serve as foundational tools for researchers to further probe these interactions, investigate mechanisms of resistance, and guide the development of next-generation antimicrobial agents.

References

Unraveling Amikacin Resistance: A Molecular Guide for Researchers

A deep dive into the molecular underpinnings of amikacin resistance, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key mechanisms, experimental methodologies, and quantitative data to inform novel therapeutic strategies.

Amikacin, a potent semisynthetic aminoglycoside antibiotic, has long been a cornerstone in the treatment of severe Gram-negative bacterial infections.[1][2][3] However, its efficacy is increasingly threatened by the emergence and spread of resistance. Understanding the molecular mechanisms that drive this resistance is paramount for the development of next-generation antimicrobial agents and strategies to preserve the utility of this critical drug. This guide delineates the three principal mechanisms of amikacin resistance: enzymatic modification, target site alteration, and efflux pump activity, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Mechanisms of Amikacin Resistance

Bacteria have evolved sophisticated strategies to counteract the antimicrobial action of amikacin. These can be broadly categorized into three main molecular mechanisms.

Enzymatic Modification: The Primary Line of Defense

The most prevalent mechanism of amikacin resistance is the enzymatic inactivation of the drug molecule.[1][2] This is primarily mediated by Aminoglycoside Modifying Enzymes (AMEs), which catalyze the transfer of chemical groups to the amikacin molecule, thereby preventing it from binding to its ribosomal target.

The most clinically significant AME responsible for amikacin resistance is Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) . This enzyme, encoded by the aac(6')-Ib gene, catalyzes the acetylation of the 6'-amino group of amikacin, rendering it inactive. The aac(6')-Ib gene is often located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating its rapid dissemination among various Gram-negative pathogens. While AAC(6')-Ib is the most common, other AMEs, such as AAC(2'), APH(2"), and ANT(2"), have also been reported to modify amikacin, albeit less frequently.

Target Site Alteration: Modifying the Ribosome

A second critical mechanism involves the modification of the bacterial ribosome, the target of amikacin. Amikacin exerts its antimicrobial effect by binding to the 30S ribosomal subunit and interfering with protein synthesis. Bacteria can acquire resistance by enzymatically modifying the 16S rRNA component of this subunit, which reduces the binding affinity of amikacin.

This modification is carried out by 16S rRNA methyltransferases . These enzymes, such as ArmA (aminoglycoside resistance methyltransferase A) and RmtB (ribosome methyltransferase B), methylate specific nucleotides within the A-site of the 16S rRNA. The primary sites of methylation that confer high-level resistance to amikacin are the N7 position of guanine at position 1405 (G1405) and the N1 position of adenine at position 1408 (A1408). This methylation creates a steric hindrance that prevents amikacin from binding effectively, leading to high-level resistance to a broad range of aminoglycosides. Like the genes for AMEs, the genes encoding these methyltransferases are often found on mobile genetic elements, contributing to their widespread distribution.

Efflux Pumps: Actively Extruding the Threat

The third major mechanism of amikacin resistance is the active efflux of the antibiotic from the bacterial cell. Efflux pumps are membrane-associated protein complexes that recognize and expel a wide range of substrates, including antibiotics, from the cytoplasm or periplasm to the extracellular environment. Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of amikacin, allowing the bacteria to survive at concentrations that would otherwise be lethal.

In Pseudomonas aeruginosa, the MexXY-OprM efflux pump is a significant contributor to amikacin resistance. In Acinetobacter baumannii, several efflux pumps of the Resistance-Nodulation-Division (RND) family, including AdeABC , AdeFGH , and AdeIJK , have been implicated in aminoglycoside resistance. The genes encoding these efflux pumps are typically located on the chromosome, and resistance often arises from mutations in regulatory genes that lead to their overexpression.

Quantitative Data on Amikacin Resistance

The following tables summarize key quantitative data related to amikacin resistance, providing a snapshot of the prevalence and levels of resistance observed in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Amikacin in Resistant Isolates

| Bacterial Species | Resistance Mechanism | Amikacin MIC Range (µg/mL) | Reference(s) |

| Klebsiella pneumoniae | AAC(6')-Ib | 16 - 32 | |

| Klebsiella pneumoniae | 16S rRNA Methyltransferases (ArmA, RmtB) | ≥256 | |

| Acinetobacter baumannii | Efflux Pumps | 1024 - 4096 | |

| Pseudomonas aeruginosa | MexXY Overexpression | >200-fold increase from PAO1 | |

| Mycobacterium tuberculosis | rrs mutation (A1401G) | - | |

| Klebsiella pneumoniae (Carbapenem-resistant) | - | 0.125 - 8 | |

| Enterobacterales | AAC(6')-Ib-cr | ≥4 - ≥8 | |

| Enterobacteriaceae | RmtB variants | 32 - 256 |

Table 2: Prevalence of Amikacin Resistance Mechanisms in Clinical Isolates

| Resistance Gene/Mechanism | Bacterial Species | Prevalence | Geographic Region/Study Population | Reference(s) |

| aac(6')-Ib | Gram-negative clinical isolates | >70% of AAC(6')-I-producing isolates | General | |

| aac(6')-Ib | Pseudomonas aeruginosa | 94.4% of resistant isolates | Taif, Saudi Arabia | |

| armA and rmtB | Enterobacter cloacae | 42.64% | Ahvaz, Iran | |

| armA | Klebsiella pneumoniae | 58.2% of MDR isolates | China | |

| rmtB | Escherichia coli | 82.1% of MDR isolates | China | |

| rrs mutations | Mycobacterium tuberculosis | 82% of amikacin-resistant isolates | Southern China | |

| 16S rRNA Methyltransferases | Amikacin-resistant Gram-negative isolates | 74.7% of high-level resistant isolates | Korea |

Visualizing Amikacin Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Core molecular mechanisms of amikacin resistance.

Caption: Experimental workflow for identifying amikacin resistance.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of amikacin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of amikacin.

Protocol:

-

Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin of known concentration in a suitable solvent (e.g., sterile deionized water).

-

Preparation of Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density (typically 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the amikacin stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is defined as the lowest concentration of amikacin that completely inhibits visible bacterial growth.

PCR Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific amikacin resistance genes.

Protocol for aac(6')-Ib Gene Detection:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

-

Primer Design: Utilize previously validated primers specific for the aac(6')-Ib gene. For example:

-

Forward Primer: 5'-TTGCGATGCTCTATGAGTGGCTA-3'

-

Reverse Primer: 5'-CTCGAATGCCTGGCGTGTTT-3'

-

-

PCR Amplification: Prepare a PCR reaction mixture containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Thermocycling Conditions: A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. An example of cycling conditions: 94°C for 45s, 55°C for 45s, and 72°C for 45s for 34 cycles.

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (e.g., 482 bp for the primers above) indicates the presence of the aac(6')-Ib gene.

Note: Similar protocols can be adapted for the detection of other resistance genes like armA and rmtB by using specific primers for those genes.

Assessment of Efflux Pump Activity

The ethidium bromide (EtBr)-agar cartwheel method is a simple, instrument-free technique for the qualitative assessment of efflux pump activity.

Protocol:

-

Preparation of EtBr-Agar Plates: Prepare a series of agar plates (e.g., Tryptic Soy Agar) containing varying concentrations of EtBr (e.g., 0.0 to 2.5 mg/L).

-

Bacterial Inoculation: From an overnight culture, streak the bacterial isolates to be tested, along with positive and negative control strains (with known high and low efflux activity, respectively), onto the EtBr-agar plates in a "cartwheel" pattern.

-

Incubation: Incubate the plates at 37°C overnight.

-

Visualization: Examine the plates under UV light. Bacteria with high efflux pump activity will expel the EtBr and show minimal fluorescence, while bacteria with low or inhibited efflux will accumulate EtBr and fluoresce brightly.

-

Confirmation with Efflux Pump Inhibitors (EPIs): To confirm that the observed phenotype is due to efflux, the assay can be repeated on plates also containing an EPI (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP). A significant increase in fluorescence in the presence of the EPI suggests that efflux is a key mechanism of resistance.

Conclusion

The molecular landscape of amikacin resistance is complex and dynamic, driven by the interplay of enzymatic modification, target site alteration, and efflux mechanisms. A thorough understanding of these processes at a molecular level is crucial for the development of effective countermeasures. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to combating the growing threat of amikacin resistance and ensuring the continued clinical utility of this vital antibiotic. By employing these methodologies, the scientific community can better surveil the spread of resistance, identify novel resistance determinants, and design innovative therapeutic strategies to overcome them.

References

The Journey Within: A Technical Guide to Amikacin Uptake and Transport in Bacterial Cells

For Immediate Release

This whitepaper provides an in-depth exploration of the mechanisms governing the entry of amikacin, a potent aminoglycoside antibiotic, into bacterial cells. Tailored for researchers, scientists, and drug development professionals, this document details the multi-phasic transport process, presents key quantitative data, outlines experimental protocols for its study, and discusses resistance mechanisms related to impaired uptake.

Executive Summary

Amikacin's efficacy is critically dependent on its ability to traverse the bacterial cell envelope and accumulate in the cytoplasm to reach its ribosomal target. This process is a sophisticated, multi-step journey involving initial electrostatic interactions, membrane destabilization, and energy-dependent transport phases. Understanding these transport pathways is paramount for overcoming resistance and developing novel strategies to enhance aminoglycoside potency. This guide synthesizes current knowledge on amikacin uptake, focusing on the distinct stages of transport across both the outer and inner membranes of Gram-negative bacteria, the role of porin channels, and the experimental techniques used to elucidate these mechanisms.

The Multi-Stage Pathway of Amikacin Uptake

The transport of amikacin into Gram-negative bacteria is not a simple diffusion process but a sequence of distinct phases, each with unique characteristics. The journey begins at the outer membrane and culminates in a rapid, lethal accumulation within the cytoplasm.

Stage 1: Self-Promoted Uptake Across the Outer Membrane

The initial step is an energy-independent process known as "self-promoted uptake". As a polycationic molecule, amikacin engages in electrostatic interactions with anionic components of the Gram-negative outer membrane, primarily lipopolysaccharide (LPS). This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS structure by cross-bridging adjacent molecules. The removal of these cations disrupts the outer membrane's integrity, creating transient pores and enhancing its permeability. This allows a small number of amikacin molecules to breach this first barrier and enter the periplasmic space.

The Role of Porins in Outer Membrane Translocation

While self-promoted uptake is a key initiating event, evidence suggests that amikacin can also traverse the outer membrane via protein channels called porins. General diffusion porins like OmpF and OmpC, as well as the sugar-specific porin ChiP in Escherichia coli, have been shown to facilitate the passage of aminoglycosides. However, this view is not universally held, with some research suggesting that the large size of aminoglycosides makes passage through porin channels unlikely. The contribution of porins may be species-specific and dependent on the particular porin's structure and expression level.

Stage 2: Energy-Dependent Phase I (EDP-I)

Once in the periplasm, amikacin must cross the cytoplasmic (inner) membrane. This next step, termed Energy-Dependent Phase I (EDP-I), is a slow, rate-limiting process. It requires a functional electron transport system and is dependent on the cell's metabolic state. This explains why amikacin and other aminoglycosides are inherently inactive against anaerobic bacteria, which lack the necessary respiratory chain.

Stage 3: Energy-Dependent Phase II (EDP-II)

The few amikacin molecules that enter the cytoplasm during EDP-I bind to the 30S ribosomal subunit, inhibiting protein synthesis and causing misreading of mRNA. This leads to the production of aberrant, non-functional proteins. Some of these mistranslated proteins are inserted into the cytoplasmic membrane, further compromising its integrity. This damage triggers the final, lethal stage: Energy-Dependent Phase II (EDP-II). EDP-II is characterized by a rapid and massive influx of amikacin into the cell, leading to a complete shutdown of protein synthesis and ultimately, cell death.

Quantitative Analysis of Amikacin Transport

Quantifying the movement of amikacin across bacterial membranes is essential for understanding its pharmacodynamics. Recent studies have provided valuable data on transport rates through specific porin channels and established clinically relevant therapeutic concentrations.

Table 1: Amikacin Permeation Through E. coli Porins

The following table summarizes quantitative data from electrophysiology experiments measuring the passive transport of amikacin across different reconstituted E. coli porin channels.

| Porin Channel | Amikacin Permeation Rate (molecules/second)¹ | Reference |

| ChiP | ~2 | |

| OmpF | <1 | |

| OmpC | <1 | |

| LamB | ~1 | |

| ¹ Values are recalculated for a concentration gradient of 10 µM. |

These findings suggest that the chitoporin ChiP may be a more significant, albeit less abundant, channel for amikacin than the major general porins OmpF and OmpC in E. coli.

Table 2: Therapeutic Concentrations of Amikacin

Therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing toxicity. The target concentrations for amikacin in plasma are well-defined.

| Parameter | Target Concentration Range (mcg/mL) | Significance | Reference |

| Peak Level | 20 - 40 | Correlates with bactericidal efficacy | |

| Trough Level | < 5 - 10 | Correlates with risk of toxicity (nephrotoxicity, ototoxicity) | |

| Peak:MIC Ratio | ≥ 8 - 10 | Predictive of clinical and microbiological success |

Achieving a peak concentration that is at least 8 to 10 times the minimum inhibitory concentration (MIC) of the infecting pathogen is a key predictor of a successful therapeutic outcome.

Experimental Methodologies

Studying the transport of a non-fluorescent, relatively large molecule like amikacin requires specialized techniques. The following protocols are fundamental to research in this area.

Protocol 1: Measuring Ion Current through Single Porin Channels

This electrophysiology technique allows for the direct measurement of molecule translocation through a single protein channel, providing the quantitative data seen in Table 1.

Objective: To quantify the rate of amikacin transport through a specific porin.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

-

Porin Reconstitution: Purified porin trimers (e.g., OmpF, ChiP) are inserted into the lipid bilayer from the cis side. Successful single-channel insertion is confirmed by observing a stepwise increase in ion conductance.

-

Voltage Clamp: A constant voltage is applied across the membrane to drive ion flow, which is measured as an electrical current.

-

Gradient Creation: A concentration gradient of a salt (e.g., KCl) is established across the membrane. Amikacin is then added to one compartment.

-

Reversal Potential Measurement: The transport of the positively charged amikacin molecules through the porin generates an electrical potential. The voltage required to counteract this potential and reduce the net ionic current to zero is the "reversal potential."

-

Calculation: The measured reversal potential is used in the Goldman-Hodgkin-Katz flux equation to calculate the permeability and transport rate of amikacin through the single channel.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standardized technique for its determination.

Objective: To determine the MIC of amikacin against a specific bacterial isolate.

Methodology:

-

Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of amikacin in a cation-adjusted Mueller-Hinton broth. Wells should cover a clinically relevant concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Standardize Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-